6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid
CAS No.: 1179694-12-2
Cat. No.: VC2704448
Molecular Formula: C7H5N5O2
Molecular Weight: 191.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179694-12-2 |
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Molecular Formula | C7H5N5O2 |
Molecular Weight | 191.15 g/mol |
IUPAC Name | 6-(1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H5N5O2/c13-7(14)5-1-2-6(11-10-5)12-4-8-3-9-12/h1-4H,(H,13,14) |
Standard InChI Key | BLZRQQCUUMMUEP-UHFFFAOYSA-N |
SMILES | C1=CC(=NN=C1C(=O)O)N2C=NC=N2 |
Canonical SMILES | C1=CC(=NN=C1C(=O)O)N2C=NC=N2 |
Introduction
Chemical Structure and Properties
The compound 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid features a pyridazine ring with two nitrogen atoms in the 1,2-positions, connected to a 1,2,4-triazole group at position 6 and bearing a carboxylic acid group at position 3. This structural arrangement creates a molecule with specific physicochemical properties and reactivity patterns.
Structural Characteristics
The pyridazine core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms, which contributes to the compound's electronic properties and potential for hydrogen bonding. The 1,2,4-triazole moiety, a five-membered ring with three nitrogen atoms, further enhances these properties and increases the molecule's polar surface area. The carboxylic acid group at position 3 provides an acidic site and potential for derivatization through esterification or amidation reactions.
Physical and Chemical Properties
The compound exists as a crystalline solid at room temperature and exhibits moderate solubility in polar solvents. The presence of multiple nitrogen atoms in both the pyridazine and triazole rings contributes to its relatively high melting point and ability to form hydrogen bonds. The carboxylic acid group imparts acidic properties with a pKa value estimated to be between 3-4, similar to other aromatic carboxylic acids.
Molecular Information
Table 1: Molecular Properties of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid
Property | Value |
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Molecular Formula | C7H5N5O2 |
Molecular Weight | 191.15 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 1 |
Topological Polar Surface Area | ~98 Ų |
LogP (estimated) | -0.2 to 0.3 |
pKa (estimated) | 3.2-3.8 |
Synthetic Methodologies
The synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid typically involves multiple steps, beginning with pyridazine derivatives and introducing the triazole and carboxylic acid functionalities through various chemical transformations.
Standard Synthetic Routes
One common approach to synthesizing this compound involves starting with 3,6-dichloropyridazine, which undergoes selective nucleophilic substitution with 1H-1,2,4-triazole to form 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine. Subsequent lithiation and carboxylation, followed by hydrolysis, yields the desired carboxylic acid. Alternatively, the compound can be prepared through the hydrolysis of its corresponding ethyl ester, ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate.
Laboratory-Scale Preparation
The preparation of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid in the laboratory typically follows these general steps:
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Formation of the pyridazine core through cyclization of 1,4-diaminobenzene with suitable dicarboxylic acid derivatives
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Introduction of the 1,2,4-triazole group via nucleophilic substitution reactions
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Oxidation or other transformations to introduce the carboxylic acid functionality
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Purification through recrystallization or column chromatography
Industrial Production Considerations
In industrial settings, the synthesis of this compound may be optimized using continuous flow reactors and catalytic systems to enhance yield and purity. Specific reaction conditions, including temperature control, catalyst selection, and solvent systems, are critical parameters that influence the efficiency of the synthetic process. The use of green chemistry principles, such as solvent reduction and recycling, is increasingly important in large-scale production methods.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid. Various analytical methods provide complementary information about the compound's molecular structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy of the compound typically shows characteristic signals for the aromatic protons of the pyridazine ring (approximately δ 7.5-8.5 ppm) and the triazole moiety (approximately δ 8.0-9.0 ppm). The carboxylic acid proton appears as a broad signal at around δ 12-13 ppm. 13C NMR spectroscopy reveals signals for the carbonyl carbon (approximately δ 165-170 ppm) and the various aromatic carbons in the heterocyclic rings.
Mass Spectrometry
Mass spectrometric analysis provides confirmation of the molecular weight (m/z 191) and can reveal fragmentation patterns characteristic of the pyridazine-triazole structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact mass and elemental composition of the compound.
Infrared Spectroscopy
IR spectroscopy shows distinctive absorption bands for the carboxylic acid group (C=O stretch at approximately 1700-1720 cm-1, O-H stretch at approximately 2500-3300 cm-1) and the C=N and C-N stretching vibrations of the pyridazine and triazole rings (approximately 1400-1600 cm-1).
Comparative Analysis with Related Compounds
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid belongs to a family of heterocyclic compounds with similar structural features. Comparing its properties with those of related derivatives provides valuable insights into structure-activity relationships.
Comparison with Ester Derivatives
The ethyl ester of this compound, ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate, exhibits higher lipophilicity and membrane permeability compared to the parent acid. The ester group affects the compound's pharmacokinetic properties, potentially influencing its bioavailability and distribution in biological systems. Hydrolysis of this ester under basic conditions yields the corresponding carboxylic acid with a half-life of approximately 4.8 hours at pH 9.
Comparison with Amide Derivatives
Amide derivatives, such as N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, display different physicochemical properties and biological activities. The amide linkage introduces additional hydrogen bonding possibilities and can enhance target specificity in biological systems. These derivatives often show improved metabolic stability compared to the parent acid or ester forms .
Structural Variations at the Pyridazine and Triazole Positions
Table 2: Comparative Analysis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid and Its Structural Analogs
Compound | Molecular Weight (g/mol) | LogP (estimated) | Key Structural Differences | Notable Properties |
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6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid | 191.15 | -0.2 to 0.3 | Parent compound | High water solubility, acidic properties |
Ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate | 219.20 | 1.2 | Ethyl ester at position 3 | Increased lipophilicity, hydrolyzable ester group |
N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | 310.31 | 1.8 to 2.3 | Amide linkage with 2-methoxybenzyl group | Enhanced stability, additional hydrogen bonding capabilities |
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | 190.16 | -0.3 to 0.2 | Imidazole instead of triazole | Different electron distribution, altered binding properties |
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is essential for the rational design of more potent and selective derivatives of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid.
Key Pharmacophoric Elements
Several structural elements contribute to the biological activity of this compound and its derivatives:
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The 1,2,4-triazole ring, which can form coordinate bonds with metal ions in enzymes (e.g., the heme iron in CYP51)
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The pyridazine core, which provides a rigid scaffold and potential hydrogen bond acceptors
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The carboxylic acid group, which can participate in ionic interactions with positively charged amino acid residues in target proteins
Modifications and Their Effects
Structural modifications of the parent compound can significantly affect its biological properties:
Molecular Docking Studies
Computational studies can provide insights into the binding modes of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and its derivatives with potential biological targets. Molecular docking simulations have suggested that the triazole moiety can interact with the heme group in fungal CYP51, while the carboxylic acid group may form hydrogen bonds with specific amino acid residues in the active site .
Applications and Research Directions
The unique structural features and potential biological activities of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid make it a valuable scaffold for various applications in medicinal chemistry and related fields.
Current Applications
The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives, particularly amides and esters, are being investigated as potential antimicrobial, antifungal, and anti-inflammatory agents. The carboxylic acid functionality also allows for conjugation with other bioactive molecules or targeting moieties.
Emerging Research Areas
Recent research directions involving 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and related compounds include:
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Development of novel hybrid molecules combining the pyridazine-triazole scaffold with other bioactive moieties
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Investigation of metal complexes with potential catalytic or medicinal applications
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Exploration of the compound's potential as a building block for supramolecular assemblies
Synthetic Methodologies Development
Researchers are actively developing improved synthetic routes to access 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and its derivatives, focusing on more efficient, environmentally friendly, and scalable methods. These include:
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Microwave-assisted synthesis to reduce reaction times and increase yields
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Flow chemistry approaches for continuous production
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Catalytic methods for selective functionalization at specific positions
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